molecular formula C17H11F3N4OS B287321 Phenyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Phenyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Cat. No. B287321
M. Wt: 376.4 g/mol
InChI Key: UKOJSQJCPRCABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether, commonly known as PTMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTMT is a heterocyclic compound that belongs to the triazolothiadiazole family.

Mechanism of Action

The mechanism of action of PTMT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cancer cell growth. PTMT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. PTMT has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
PTMT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PTMT inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. PTMT has also been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In vivo studies have shown that PTMT has low toxicity and does not cause any significant adverse effects on normal cells.

Advantages and Limitations for Lab Experiments

PTMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. PTMT is also stable under various conditions and can be stored for long periods without significant degradation. However, PTMT has some limitations for lab experiments. It is relatively insoluble in water, which limits its use in aqueous environments. PTMT also has limited solubility in common organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of PTMT. One potential direction is to explore the use of PTMT as a potential anticancer agent in combination with other chemotherapeutic agents. Another direction is to investigate the use of PTMT as a building block for the synthesis of new organic materials with potential applications in organic electronics. Additionally, further studies are needed to elucidate the mechanism of action of PTMT and to identify its molecular targets.

Synthesis Methods

The synthesis method of PTMT involves a series of reactions that are carried out in a controlled environment. The first step involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form 4-(trifluoromethyl)thiosemicarbazone. The second step involves the reaction of 4-(trifluoromethyl)thiosemicarbazone with 2-bromo-1-phenylethanone to form PTMT. The purity of the final product is confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

PTMT has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, PTMT has shown promise as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, PTMT has been used as a building block for the synthesis of various organic materials such as conductive polymers and organic semiconductors. In organic electronics, PTMT has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

properties

Product Name

Phenyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Molecular Formula

C17H11F3N4OS

Molecular Weight

376.4 g/mol

IUPAC Name

6-(phenoxymethyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11F3N4OS/c18-17(19,20)12-8-6-11(7-9-12)15-21-22-16-24(15)23-14(26-16)10-25-13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

UKOJSQJCPRCABM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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